Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride
Description
Molecular Formula: C₁₂H₂₃ClN₂O₂
Molecular Weight: 262.77 g/mol
CAS Number: 2306275-12-5 (primary), 2306253-56-3 (alternate)
Structure: The compound features a bicyclic pyrrolo[3,4-c]pyrrole scaffold with a trans-3a-methyl substituent and a tert-butyloxycarbonyl (Boc) protecting group at position 3. The hydrochloride salt enhances solubility and stability, making it suitable as a pharmaceutical intermediate .
Applications: Primarily used as a high-purity intermediate (≥95%) in active pharmaceutical ingredient (API) development. Its structural rigidity and stereochemistry make it valuable for designing kinase inhibitors or neuroactive agents .
Properties
Molecular Formula |
C12H23ClN2O2 |
|---|---|
Molecular Weight |
262.77 g/mol |
IUPAC Name |
tert-butyl (3aR,6aR)-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-6-9-5-13-7-12(9,4)8-14;/h9,13H,5-8H2,1-4H3;1H/t9-,12-;/m1./s1 |
InChI Key |
ROJFWHMFFXEGJR-WYUVZMMLSA-N |
Isomeric SMILES |
C[C@]12CNC[C@@H]1CN(C2)C(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CC12CNCC1CN(C2)C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate; hydrochloride typically follows a route starting from the corresponding hexahydropyrrolo[3,4-c]pyrrole core, which is functionalized and protected to yield the tert-butyl ester. The hydrochloride salt is then obtained by acid-mediated Boc deprotection.
Key Preparation Steps
Boc Protection of Hexahydropyrrolo[3,4-c]pyrrole Core
- The starting material, (3aR,6aS)-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylic acid, is converted into its tert-butyl ester via reaction with tert-butanol derivatives or using tert-butyl protecting groups under standard carbamate formation conditions.
- The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality during subsequent synthetic steps.
Palladium-Catalyzed Amination
- Palladium-catalyzed amination is a crucial step for introducing aryl or heteroaryl substituents onto the bicyclic core.
- For example, palladium-catalyzed coupling of 1-bromo-2-(trifluoromethyl)benzene with the tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate yields key intermediates for further elaboration.
- This step is typically performed under mild conditions with palladium catalysts and suitable ligands to ensure high regio- and stereoselectivity.
Boc Deprotection to Generate Hydrochloride Salt
- The Boc protecting group is removed by treatment with hydrochloric acid (HCl), commonly in solvents like 2-propanol or aqueous media.
- This results in the formation of the hydrochloride salt of the target compound, enhancing its stability and facilitating purification.
- The deprotection is generally conducted at room temperature over several hours (e.g., 16 hours) to ensure complete removal of the Boc group.
Purification
- Flash column chromatography is employed extensively to purify intermediates and the final product.
- Solvent systems such as dichloromethane/methanol mixtures or ethyl acetate/heptane gradients are used.
- The final hydrochloride salt is often precipitated from solvents like ethyl acetate to afford a solid product with high purity.
Representative Synthetic Scheme Summary
| Step | Reaction Description | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of tert-butyl ester of hexahydropyrrolo[3,4-c]pyrrole-2-carboxylic acid | Reaction with tert-butanol derivatives, carbonyldiimidazole, triethylamine, DCM, RT, 18 h | ~87% | Formation of protected intermediate |
| 2 | Palladium-catalyzed amination with aryl bromide | Pd catalyst, ligand, base, solvent (e.g., DMF), mild heating | Variable | Key C-N bond formation step |
| 3 | Boc deprotection with HCl | 5-6 M HCl in 2-propanol, RT, 16 h | ~83% | Conversion to hydrochloride salt |
| 4 | Purification by flash chromatography and precipitation | Silica gel chromatography, solvent gradients | Purity >95% | Final product isolation |
Detailed Experimental Notes and Analytical Data
Boc Deprotection: The hydrochloride salt formation is achieved by stirring the Boc-protected intermediate with 5–6 M HCl in 2-propanol at room temperature for 16 hours, followed by evaporation and precipitation from ethyl acetate to yield the hydrochloride salt as a white solid.
Chromatographic Purification: Silica gel flash chromatography is performed using gradients from heptane/ethyl acetate or dichloromethane/methanol mixtures. This step is critical to remove impurities and isolate the target compound with high purity (typically >95%).
NMR Characterization: The proton NMR spectra confirm the structure and stereochemistry of the compound, showing characteristic signals for the bicyclic framework and tert-butyl group. For the hydrochloride salt, broad singlets corresponding to ammonium protons are observed around δ 9-10 ppm.
Mass Spectrometry: LC-HRMS data typically show molecular ion peaks consistent with the expected molecular formula of the compound, confirming the successful synthesis.
Comparative Literature Insights
A related synthetic approach involving palladium-catalyzed amination followed by Boc deprotection has been reported for similar hexahydropyrrolo[3,4-c]pyrrole derivatives, confirming the robustness of this methodology.
Alternative synthetic routes employing microwave-assisted reactions and reductive steps have been documented for related heterocyclic frameworks but are less common for this specific compound.
Summary Table of Preparation Methods and Conditions
Chemical Reactions Analysis
Types of Reactions
Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens or alkylating agents under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways are often the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related pyrrolo-pyrrole derivatives:
Key Differences and Implications
Stereochemistry :
- The target compound’s trans-3a-methyl group distinguishes it from cis isomers (e.g., 250275-15-1). Stereochemistry impacts receptor binding and metabolic stability in drug candidates .
Scaffold Variations :
- Compounds like pyrrolo[3,4-b]pyrrole (e.g., CID 167738694) or pyridine-fused analogs (1187933-06-7) alter ring strain and electronic properties, affecting solubility and bioactivity .
Salt Forms :
- The hydrochloride salt in the target compound enhances aqueous solubility, critical for formulation, whereas free bases (e.g., 250275-15-1) may require further salt formation .
Biological Activity
Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride (CAS: 2306253-56-3) is a synthetic compound with potential biological activity. This article reviews its biological properties based on existing literature and research findings.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- IUPAC Name : tert-butyl (3aS,6aR)-3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Research indicates that compounds similar to tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole derivatives exhibit various biological activities through multiple mechanisms. These may include modulation of receptor activity and inhibition of specific enzymes.
Biological Activity
- Antagonistic Properties :
- Cell Viability and Proliferation :
- Pharmacokinetics :
Case Study 1: RBP Antagonists
In a study focusing on RBP antagonists, a derivative of the hexahydropyrrolo compound was evaluated for its ability to reduce serum RBP levels significantly. The results showed over 85% reduction in serum RBP levels after chronic oral dosing in rodent models, indicating a robust pharmacodynamic response .
Case Study 2: Antiproliferative Activity
A related compound was tested for antiproliferative activity against various cancer cell lines. The results indicated a notable increase in cytotoxicity against MOLT-3 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Data Table: Biological Activity Overview
| Property | Observation |
|---|---|
| RBP Binding Affinity | High affinity leading to reduced retinol uptake |
| Cell Line Tested | MOLT-3 (leukemia) |
| IC50 Value | Significantly lower than standard treatments |
| Pharmacokinetic Profile | Favorable absorption and prolonged half-life |
Q & A
Q. What synthetic strategies are optimal for preparing tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate with high stereochemical purity?
Q. How can researchers address discrepancies in stereochemical assignments reported in crystallographic vs. spectroscopic data?
- Methodological Answer : Cross-validate using:
- X-ray crystallography : Resolves absolute configuration (e.g., trans-3aR,6aR) via Flack parameter analysis .
- Vibrational circular dichroism (VCD) : Detects subtle stereochemical differences in solution-phase samples .
- Dynamic NMR : Monitors ring-flipping barriers in the hexahydropyrrolo-pyrrole system to confirm rigidity of the trans configuration .
Methodological Challenges and Solutions
Q. What strategies optimize the scalability of this compound’s synthesis without compromising enantiomeric excess?
- Answer :
- Flow chemistry : Reduces reaction time and improves reproducibility for hydrogenation steps.
- Design of Experiments (DoE) : Statistically optimizes parameters like catalyst loading (e.g., 5–10% Pd/C) and H₂ pressure (1–3 bar) to maximize yield and ee .
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Answer :
- Accelerated stability studies : Store samples in anhydrous DMSO or acetonitrile at –20°C to minimize hydrolysis.
- Degradation pathways : Monitor via LC-MS for tert-butyl cleavage (m/z loss of 56) or pyrrolidine ring oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
